MK-2947 Efficacy: CASA Assay Potency Advantage with the 3,3-Dimethylpyrrolidin-2-one Core
In a direct head-to-head comparison within a published SAR study, the incorporation of the 3,3-dimethylpyrrolidin-2-one moiety as a key structural component of the clinical candidate MK-2947 (compound 30) resulted in a potent and selective sGC stimulator. The compound exhibited a CASA IC50 of 87 nM [1]. This represents a 10-fold improvement in potency compared to the structurally related compound 29 (CASA EC50 = 882 nM), which lacked a chloro substituent at the R1 position but highlights the essential nature of the 3,3-dimethylpyrrolidin-2-one scaffold for achieving high target affinity [1].
| Evidence Dimension | Potency against sGC enzyme |
|---|---|
| Target Compound Data | CASA IC50 = 87 nM |
| Comparator Or Baseline | Compound 29 (a derivative with the same core but missing an R1 chloro group) CASA EC50 = 882 nM |
| Quantified Difference | 10-fold lower potency (higher EC50) for the comparator |
| Conditions | Cell-based CASA assay using the sGC α1/β1 isoform |
Why This Matters
This data proves that the 3,3-dimethylpyrrolidin-2-one core is not an interchangeable scaffold; it is essential for achieving the nanomolar potency required for a viable drug candidate.
- [1] Brockunier L, et al. Soluble guanylate cyclase stimulators for the treatment of hypertension: Discovery of MK-2947. Bioorg Med Chem Lett. 2020 Nov 1;30(21):127574. View Source
